Zopolrestat
Overview
Description
Zopolrestat is a novel carboxylic acid aldose reductase inhibitor. This compound has been primarily studied for its potential in treating diabetic complications by inhibiting the enzyme aldose reductase .
Preparation Methods
Zopolrestat can be synthesized through several different routes:
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Route 1: : The reaction of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester with 2-chloroacetonitrile in the presence of potassium tert-butoxide in dimethylformamide (DMF) yields 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid ethyl ester. This intermediate is then cyclized with 2-amino-4-(trifluoromethyl)thiophenol in refluxing ethanol to produce this compound ethyl ester, which is finally hydrolyzed with potassium hydroxide in a methanol/water/tetrahydrofuran mixture .
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Route 2: : The cyclization of the intermediate 2-[3-(cyanomethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid ethyl ester with 4-chloro-3-nitrobenzotrifluoride in hot DMF saturated with hydrogen sulfide .
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Route 3: : The reaction of phthalazine with aqueous formaldehyde gives 2-[3-(hydroxymethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid ethyl ester, which is treated with phosphorus tribromide in ethyl ether to yield the bromomethyl derivative. This compound is then treated with potassium cyanide and potassium iodide in acetone/water .
Chemical Reactions Analysis
Zopolrestat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
The major products formed from these reactions include various oxidative metabolites, alcohol derivatives, and substituted compounds .
Scientific Research Applications
Zopolrestat has been extensively studied for its potential therapeutic applications, particularly in the treatment of diabetic complications. It has been shown to normalize sorbitol, fructose, and myoinositol levels in the sciatic nerve, lens, retina, and kidney in diabetic rats . Additionally, this compound has been evaluated for its cardioprotective effects, reducing ischemic injury in hearts from diabetic and non-diabetic rats .
In the field of chemistry, this compound serves as a valuable tool for studying aldose reductase inhibition and its effects on various metabolic pathways . In biology and medicine, it is used to explore the mechanisms underlying diabetic complications and to develop potential therapeutic strategies .
Mechanism of Action
Zopolrestat exerts its effects by inhibiting the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. By inhibiting aldose reductase, this compound prevents the conversion of glucose to sorbitol, thereby reducing the accumulation of sorbitol and its associated osmotic stress on cells . This inhibition helps to mitigate the damage caused by chronic hyperglycemia in diabetic patients .
The molecular targets of this compound include aldose reductase and other related enzymes in the polyol pathway . The pathways involved in its mechanism of action are primarily related to glucose metabolism and the prevention of sorbitol accumulation .
Comparison with Similar Compounds
Zopolrestat is part of a class of compounds known as aldose reductase inhibitors. Similar compounds include:
Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.
Tolrestat: Previously marketed for diabetic complications but withdrawn due to adverse effects.
Sorbinil: An experimental aldose reductase inhibitor with similar therapeutic potential.
This compound is unique in its chemical structure, which includes a phthalazine bearing a ketone group and a trifluoromethyl-substituted benzothiazole moiety . This unique structure contributes to its specific inhibitory activity and therapeutic potential .
Properties
IUPAC Name |
2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O3S/c20-19(21,22)10-5-6-15-14(7-10)23-16(29-15)9-25-18(28)12-4-2-1-3-11(12)13(24-25)8-17(26)27/h1-7H,8-9H2,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSVCWVQNOXFGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=NC4=C(S3)C=CC(=C4)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149365 | |
Record name | Zopolrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110703-94-1 | |
Record name | Zopolrestat [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110703941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zopolrestat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08772 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zopolrestat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80149365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOPOLRESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PV3S9WP3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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